3-Methoxy-2-nitroaniline

Catalog No.
S801580
CAS No.
16554-47-5
M.F
C7H8N2O3
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-2-nitroaniline

CAS Number

16554-47-5

Product Name

3-Methoxy-2-nitroaniline

IUPAC Name

3-methoxy-2-nitroaniline

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C7H8N2O3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,8H2,1H3

InChI Key

RITQAMSEQYWFML-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1[N+](=O)[O-])N

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])N

3-Methoxy-2-nitroaniline is an organic compound characterized by the molecular formula C7H8N2O3C_7H_8N_2O_3. It features a benzene ring substituted with a methoxy group (OCH3-OCH_3), a nitro group (NO2-NO_2), and an amino group (NH2-NH_2). This compound is notable for its structural arrangement, where the methoxy and nitro groups are positioned at the meta and para positions relative to the amino group, respectively. The presence of these functional groups contributes to its chemical reactivity and potential applications in various fields .

As with most nitroaromatic compounds, 3-methoxy-2-nitroaniline should be handled with caution due to potential hazards:

  • Toxicity: Nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin. Specific data on the toxicity of 3-methoxy-2-nitroaniline is lacking, but it's advisable to handle it with appropriate personal protective equipment (PPE).
  • Flammability: Nitroaromatic compounds can be flammable. Specific flammability data for 3-methoxy-2-nitroaniline is unavailable, but it's important to handle it away from heat sources and open flames.
, including:

  • Nucleophilic Aromatic Substitution: The nitro group, being electron-withdrawing, activates the aromatic ring for nucleophilic attack.
  • Electrophilic Aromatic Substitution: The methoxy group, being electron-donating, can facilitate electrophilic substitution reactions.
  • Metal-Catalyzed Cross-Coupling Reactions: This compound can participate in reactions such as Chan-Lam coupling and Friedel-Crafts reactions, which are significant in organic synthesis .

Several synthetic routes have been developed for 3-Methoxy-2-nitroaniline. A common method involves:

  • Nitration of Aniline: The starting material, aniline, undergoes nitration to introduce the nitro group.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation using reagents such as dimethyl sulfate or methyl iodide.
  • Isolation and Purification: The final product is typically purified through recrystallization or chromatography techniques .

3-Methoxy-2-nitroaniline finds applications in several domains:

  • Spectrophotometric Reagent: It is used in analytical chemistry for the determination of various analytes due to its ability to form colored complexes upon reaction with specific substances.
  • Intermediate in Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals .
  • Dyes and Pigments: Due to its vibrant color properties, it can be utilized in dye formulations.

Interaction studies involving 3-Methoxy-2-nitroaniline often focus on its reactivity with other chemical species. For instance:

  • Reactions with Amines: The compound can react with primary or secondary amines to form substituted derivatives.
  • Oxidative Reactions: Studies have shown that it can undergo oxidation under certain conditions, leading to the formation of various products that may have different biological activities .

Several compounds share structural similarities with 3-Methoxy-2-nitroaniline. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-Methoxy-2-nitroanilineC7H8N2O3C_7H8N2O3Para substitution of methoxy; different reactivity patterns.
2-Methyl-3-nitroanilineC7H8N2O2C_7H8N2O2Methyl group at the ortho position; distinct biological properties.
4-Ethoxy-2-nitroanilineC9H10N2O3C_9H10N2O3Ethoxy instead of methoxy; altered solubility characteristics.
3-NitroanilineC6H6N2O2C_6H6N2O2Lacks methoxy group; serves as a simpler analog for comparison.

The unique positioning of functional groups in 3-Methoxy-2-nitroaniline influences its reactivity and potential applications compared to these similar compounds .

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

168.05349212 g/mol

Monoisotopic Mass

168.05349212 g/mol

Heavy Atom Count

12

Wikipedia

3-Methoxy-2-nitroaniline

Dates

Modify: 2023-08-15

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